Boc-7-bromo-DL-tryptophan

Übersicht

Beschreibung

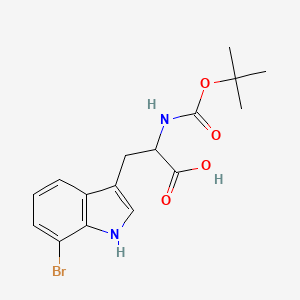

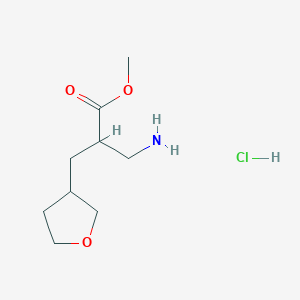

Boc-7-bromo-DL-tryptophan is a specialty product used in proteomics research . It has a molecular formula of C16H19BrN2O4 and a molecular weight of 383.24 .

Molecular Structure Analysis

The molecular structure of Boc-7-bromo-DL-tryptophan is represented by the formula C16H19BrN2O4 . The structure includes a bromine atom attached to the 7th position of the tryptophan molecule .Chemical Reactions Analysis

While specific chemical reactions involving Boc-7-bromo-DL-tryptophan are not available, the Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or other strong acids .Physical And Chemical Properties Analysis

Boc-7-bromo-DL-tryptophan has a molecular weight of 383.24 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

C16H19BrN2O4 C_{16}H_{19}BrN_{2}O_{4} C16H19BrN2O4

, molecular weight: 383.24), focusing on unique applications across various fields:Proteasome Inhibition for Cancer Research

Boc-7-bromo-DL-tryptophan: is a precursor for the synthesis of 20S-proteasome inhibitors like TMC-95A . These inhibitors are crucial in cancer research as they can induce apoptosis in cancer cells by disrupting the degradation of regulatory proteins.

Biotechnological Production

The compound can be produced via a fermentative process using Corynebacterium glutamicum , which is a greener alternative to chemical synthesis. This method is particularly useful for producing large quantities of brominated tryptophan for industrial applications .

Marine Natural Products Synthesis

Boc-7-bromo-DL-tryptophan: serves as a biosynthetic precursor in complex structures found in marine organisms, such as sponges and lower marine invertebrates. This is essential for the synthesis of marine natural products that have various biological activities .

Proteomics and Peptide Research

As a specialty product in proteomics research, Boc-7-bromo-DL-tryptophan is used for peptide sequence analysis and protein identification, aiding in the understanding of protein structure and function .

Eigenschaften

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVLODKGIHVFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)

![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)

amine hydrochloride](/img/structure/B1463444.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)

![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)

![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)